molecular formula C31H27NO4 B2778367 Fmoc-MeBph-OH CAS No. 696615-48-2

Fmoc-MeBph-OH

Cat. No.: B2778367
CAS No.: 696615-48-2
M. Wt: 477.56
InChI Key: JBNGYVKVUQEQCI-LJAQVGFWSA-N
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Description

Fmoc-MeBph-OH: is a compound that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. The Fmoc group is widely used in organic synthesis, particularly in the field of peptide synthesis, due to its stability under acidic conditions and ease of removal under basic conditions . The compound this compound is specifically used as a building block in the synthesis of peptides and other complex organic molecules.

Mechanism of Action

Target of Action

The primary target of Fmoc-MeBph-OH is the amine group of amino acids . The compound is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

This compound interacts with its targets through a process known as Fmoc protection of the amine group . This process involves the introduction of the Fmoc group to the amine group of amino acids, effectively protecting it. The Fmoc group is then rapidly removed by a base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of this compound primarily affects the biochemical pathways involved in peptide synthesis . The compound plays a significant role in promoting the morphology and crystal structure of peptide films . It reduces the extracellular matrix (ECM) components such as proteins, carbohydrates, and eDNA in the biofilm, affecting its stability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the context of peptide synthesis and biofilm formation . The compound has been shown to reduce the surface trap states of perovskite films, resulting in inhibition of charge recombination and enhanced charge transport . In the context of biofilms, this compound reduces the components of the extracellular matrix, affecting the stability of the biofilm .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to form stable supramolecular hydrogels is due to the inherent hydrophobicity and aromaticity of the Fmoc group, which can promote the association of peptide building blocks . Furthermore, the compound’s stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid is noteworthy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-MeBph-OH typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved through several methods:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that allow for the step-by-step assembly of peptides on a solid support. The Fmoc group is used as a temporary protecting group for the amino terminus, and its removal is achieved using secondary amines such as piperidine .

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: The Fmoc group can be removed under basic conditions using secondary amines like piperidine.

    Coupling Reactions: Fmoc-MeBph-OH can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-MeBph-OH is extensively used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of peptides .

Biology and Medicine: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the development of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. It is also used in the development of diagnostic tools and biosensors .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4/c1-32(29(30(33)34)19-21-15-17-23(18-16-21)22-9-3-2-4-10-22)31(35)36-20-28-26-13-7-5-11-24(26)25-12-6-8-14-27(25)28/h2-18,28-29H,19-20H2,1H3,(H,33,34)/t29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNGYVKVUQEQCI-LJAQVGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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